5-Chloro-4-phenyl-1,3-thiazol-2-amine 5-Chloro-4-phenyl-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 50729-62-9
VCID: VC18606267
InChI: InChI=1S/C9H7ClN2S/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12)
SMILES:
Molecular Formula: C9H7ClN2S
Molecular Weight: 210.68 g/mol

5-Chloro-4-phenyl-1,3-thiazol-2-amine

CAS No.: 50729-62-9

Cat. No.: VC18606267

Molecular Formula: C9H7ClN2S

Molecular Weight: 210.68 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-4-phenyl-1,3-thiazol-2-amine - 50729-62-9

Specification

CAS No. 50729-62-9
Molecular Formula C9H7ClN2S
Molecular Weight 210.68 g/mol
IUPAC Name 5-chloro-4-phenyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C9H7ClN2S/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12)
Standard InChI Key GHOLBYGCJQUZBQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(SC(=N2)N)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The thiazole ring in 5-chloro-4-phenyl-1,3-thiazol-2-amine consists of a five-membered heterocycle containing one sulfur and one nitrogen atom. Key substituents include:

  • Chlorine at position 5, which enhances electrophilicity and influences intermolecular interactions.

  • Phenyl group at position 4, contributing to aromatic stacking and steric effects.

  • Amino group at position 2, enabling hydrogen bonding and derivatization.

The molecular formula is C9_9H7_7ClN2_2S, with a molecular weight of 210.68 g/mol. Theoretical calculations predict a planar geometry for the thiazole ring, with the phenyl group adopting a perpendicular orientation to minimize steric hindrance .

Physicochemical Characteristics

While experimental data for this specific compound are sparse, analogous thiazoles provide benchmarks:

PropertyValue (Predicted)Comparable Thiazole Derivatives
Melting Point180–190°C165–220°C (for substituted thiazoles)
SolubilityLow in waterSoluble in DMSO, DMF, ethanol
LogP (Lipophilicity)2.8–3.52.5–4.0 (chlorinated thiazoles)

The chlorine atom increases hydrophobicity, potentially enhancing membrane permeability in biological systems .

Synthesis and Optimization

Hantzsch Thiazole Synthesis

The most plausible route to 5-chloro-4-phenyl-1,3-thiazol-2-amine involves modifying the classic Hantzsch thiazole synthesis, as demonstrated in related compounds . A proposed pathway includes:

  • Cyclization: Reacting 4-chloroacetophenone with thiourea in the presence of iodine to form the thiazole core.

    4-Chloroacetophenone + ThioureaI2,Δ5-Chloro-4-phenylthiazol-2-amine\text{4-Chloroacetophenone + Thiourea} \xrightarrow{\text{I}_2, \Delta} \text{5-Chloro-4-phenylthiazol-2-amine}

    Iodine facilitates cyclization by acting as a mild oxidizing agent .

  • Purification: Crude product isolation via acid-base workup, followed by column chromatography using ethyl acetate/hexane mixtures .

Alternative Routes

  • Post-Synthetic Chlorination: Introducing chlorine via electrophilic substitution using Cl2_2 or N-chlorosuccinimide (NCS) on pre-formed 4-phenylthiazol-2-amine.

  • Coupling Reactions: Diazotization of aniline derivatives followed by coupling with thiazole intermediates, as seen in phenylazothiazole syntheses .

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected peaks include:

  • N-H Stretching: 3350–3400 cm1^{-1} (amine group) .

  • C-Cl Stretching: 600–750 cm1^{-1}.

  • C=N/C=C Vibrations: 1575–1650 cm1^{-1} (thiazole ring) .

Nuclear Magnetic Resonance (NMR)

  • 1^1H-NMR:

    • Aromatic protons (phenyl): δ 7.2–7.5 ppm (multiplet).

    • Thiazole H-5: δ 6.8–7.0 ppm (singlet, if deshielded by chlorine) .

    • NH2_2: δ 5.0–5.5 ppm (broad, exchangeable) .

  • 13^{13}C-NMR:

    • C-2 (amine-attached): δ 155–160 ppm.

    • C-5 (chlorinated): δ 125–130 ppm.

Biological Activities and Mechanisms

Anticancer Activity

Structural analogs like N-(5-methyl-4-phenylthiazol-2-yl)acetamides demonstrated selective cytotoxicity against A549 lung cancer cells (IC50_{50} = 23.3 µM) . The chloro substituent in 5-chloro-4-phenyl-1,3-thiazol-2-amine may similarly intercalate DNA or inhibit kinase pathways.

Industrial and Research Applications

Pharmaceutical Development

  • Antimicrobial Agents: As a scaffold for designing hospital disinfectants or topical antibiotics.

  • Anticancer Leads: Functionalization at the amine group could yield targeted therapies .

Agrochemical Uses

Thiazole derivatives like 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid enhanced rapeseed growth by 20% , suggesting potential as plant growth regulators.

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